molecular formula C17H12N4O B11490290 2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11490290
M. Wt: 288.30 g/mol
InChI Key: BJEZFKUGLFJJJE-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, pyridine, and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.

    Pyridine derivatives: Such as nicotinamide and pyridoxine, which are essential vitamins.

    Oxadiazole derivatives: Such as furazolidone, which is used as an antimicrobial agent.

Uniqueness

2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combined structural features of quinoline, pyridine, and oxadiazole, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H12N4O/c1-11-9-14(13-6-2-3-7-15(13)19-11)16-20-17(22-21-16)12-5-4-8-18-10-12/h2-10H,1H3

InChI Key

BJEZFKUGLFJJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CN=CC=C4

Origin of Product

United States

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